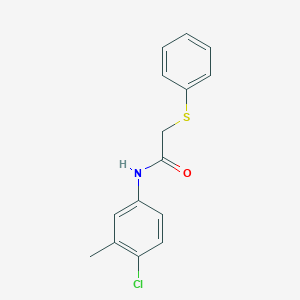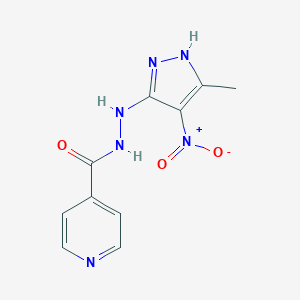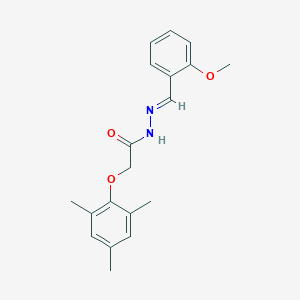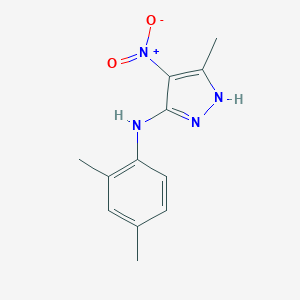![molecular formula C16H14N4O2 B412854 4-[(Z)-2-(2-hydroxyphenyl)hydrazono]-3-methyl-1-phenyl-1H-pyrazol-5-one](/img/structure/B412854.png)
4-[(Z)-2-(2-hydroxyphenyl)hydrazono]-3-methyl-1-phenyl-1H-pyrazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Z)-2-(2-hydroxyphenyl)hydrazono]-3-methyl-1-phenyl-1H-pyrazol-5-one is a complex organic compound with a unique structure that includes a pyrazolone core, a phenyl group, and a hydrazinyl linkage to a cyclohexadienone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-2-(2-hydroxyphenyl)hydrazono]-3-methyl-1-phenyl-1H-pyrazol-5-one typically involves the condensation of appropriate hydrazine derivatives with pyrazolone precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The specific steps and conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher throughput. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.
化学反应分析
Types of Reactions
4-[(Z)-2-(2-hydroxyphenyl)hydrazono]-3-methyl-1-phenyl-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazinyl or cyclohexadienone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties.
科学研究应用
4-[(Z)-2-(2-hydroxyphenyl)hydrazono]-3-methyl-1-phenyl-1H-pyrazol-5-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug development and screening.
Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.
作用机制
The mechanism of action of 4-[(Z)-2-(2-hydroxyphenyl)hydrazono]-3-methyl-1-phenyl-1H-pyrazol-5-one involves its interaction with molecular targets, such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, while the pyrazolone and phenyl rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-hydroxy-2-phenyl-1H-pyrazol-3-one: A simpler pyrazolone derivative with similar core structure but lacking the hydrazinyl and cyclohexadienone moieties.
2-phenyl-1H-pyrazol-3-one: Another pyrazolone derivative with a phenyl group but without the additional functional groups present in the target compound.
6-oxocyclohexa-2,4-dien-1-ylidene derivatives: Compounds with similar cyclohexadienone structures but different substituents.
Uniqueness
The uniqueness of 4-[(Z)-2-(2-hydroxyphenyl)hydrazono]-3-methyl-1-phenyl-1H-pyrazol-5-one lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrazinyl linkage and the cyclohexadienone moiety allows for unique interactions and reactivity compared to simpler pyrazolone derivatives.
属性
分子式 |
C16H14N4O2 |
|---|---|
分子量 |
294.31g/mol |
IUPAC 名称 |
4-[(2-hydroxyphenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H14N4O2/c1-11-15(18-17-13-9-5-6-10-14(13)21)16(22)20(19-11)12-7-3-2-4-8-12/h2-10,19,21H,1H3 |
InChI 键 |
QMLOZOJEJRNFAL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=CC=C3O |
规范 SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=CC=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B412772.png)

![N-[4-(dimethylamino)benzylidene]-N-[4-(9H-xanthen-9-yl)phenyl]amine](/img/structure/B412774.png)
![3-[({4-nitrophenyl}carbonyl)amino]-N-[5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzamide](/img/structure/B412775.png)
![N-{4-acetyl-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B412777.png)

![2-phenoxy-N-{4'-[(2-phenoxybutanoyl)amino][1,1'-biphenyl]-4-yl}butanamide](/img/structure/B412783.png)




![6-benzoyl-2-(4-ethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B412793.png)
![Ethyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B412796.png)
![ethyl 4,5-dimethyl-2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B412797.png)
